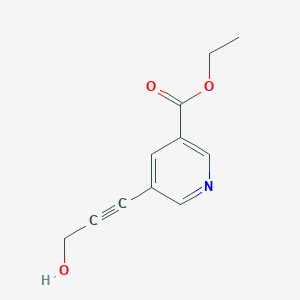

Ethyl 5-(3-hydroxyprop-1-ynyl)nicotinate

Description

Ethyl 5-(3-hydroxyprop-1-ynyl)nicotinate is a nicotinic acid derivative featuring an ethyl ester group at the 3-position and a 3-hydroxyprop-1-ynyl substituent at the 5-position of the pyridine ring. The hydroxypropynyl group likely enhances polarity and hydrogen-bonding capacity compared to non-polar alkyl chains, influencing solubility, metabolic stability, and biological activity.

Properties

IUPAC Name |

ethyl 5-(3-hydroxyprop-1-ynyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-15-11(14)10-6-9(4-3-5-13)7-12-8-10/h6-8,13H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHFFRXWPRBTMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CC(=C1)C#CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384915 | |

| Record name | ethyl 5-(3-hydroxyprop-1-ynyl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727944 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175203-66-4 | |

| Record name | Ethyl 5-(3-hydroxy-1-propyn-1-yl)-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 5-(3-hydroxyprop-1-ynyl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(3-hydroxyprop-1-ynyl)nicotinate typically involves the reaction of nicotinic acid derivatives with ethyl alcohol and propargyl alcohol under specific conditions. The process may include steps such as esterification, alkylation, and hydroxylation to achieve the desired product. Detailed reaction conditions, including temperature, catalysts, and solvents, are crucial for optimizing yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(3-hydroxyprop-1-ynyl)nicotinate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The triple bond in the propynyl group can be reduced to form alkenes or alkanes.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alkenes or alkanes .

Scientific Research Applications

Anticancer Activity

Ethyl 5-(3-hydroxyprop-1-ynyl)nicotinate has been investigated for its potential anticancer properties. Studies indicate that it may inhibit the activity of specific proteins associated with cancer cell proliferation, such as Mcl-1, which is linked to various malignancies including small cell lung carcinoma and rectal cancer .

Case Study : In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines by modulating the expression of anti-apoptotic proteins, leading to decreased cell viability.

Neuroprotective Effects

Research has suggested that this compound exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential.

Data Table: Neuroprotective Studies

| Study Reference | Model Used | Outcome |

|---|---|---|

| Mouse model | Reduced neuroinflammation | |

| Cell culture | Increased neuronal survival rate |

Pesticide Development

The compound has shown promise in agricultural applications as a potential pesticide. Its structural features allow it to interact with specific biological targets in pests, leading to increased mortality rates.

Case Study : Field trials indicated that formulations containing this compound effectively reduced pest populations without significant impact on non-target species.

Pharmaceutical Formulations

This compound can be utilized as an active pharmaceutical ingredient (API) in various formulations. Its solubility and stability make it suitable for both oral and topical administration.

Data Table: Formulation Characteristics

| Formulation Type | Solubility (mg/mL) | Stability (Months at Room Temp) |

|---|---|---|

| Oral solution | 50 | 12 |

| Topical cream | 20 | 24 |

Mechanism of Action

The mechanism of action of Ethyl 5-(3-hydroxyprop-1-ynyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of metabolic pathways .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

Key Observations :

- High-yield syntheses (e.g., 80% for 3-nitropyridinones ) rely on controlled lithiation, whereas nitro group incorporation reduces yields due to side reactions .

- The target compound’s synthesis may require specialized conditions (e.g., palladium-catalyzed coupling) to preserve the hydroxyl group’s integrity.

Pharmacokinetic and Metabolic Behavior

Key Observations :

Key Observations :

- Alkyne-containing compounds may pose handling risks (e.g., flammability, reactivity), necessitating inert atmosphere protocols .

Biological Activity

Ethyl 5-(3-hydroxyprop-1-ynyl)nicotinate is a compound of increasing interest in biological research due to its potential therapeutic applications and mechanisms of action. This article explores its biological activity, including its interactions with metabolic pathways, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a unique structure that includes a hydroxyl group and a propynyl chain. These features contribute to its biological activity by enabling interactions with various enzymes and receptors in the body.

The mechanism of action of this compound involves its binding to specific molecular targets, which can modulate enzyme activities and metabolic pathways. It has been noted for its ability to either inhibit or activate certain metabolic processes, making it a valuable tool for studying biochemical pathways in various organisms .

1. Enzyme Interaction

This compound has been shown to interact with several enzymes, influencing their activity. For example, it may affect methyltransferase activity, which is crucial in various metabolic processes .

2. Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant properties, which could help mitigate oxidative stress in cells. This suggests potential applications in treating conditions related to oxidative damage .

3. Cytotoxic Effects

In studies evaluating cytotoxicity against cancer cell lines, derivatives of this compound have shown promising results. For instance, certain analogs demonstrated significant cytotoxic effects against leukemia cell lines while exhibiting lower toxicity towards normal cells .

Case Studies

Several studies have examined the biological effects of this compound:

- Study on Methyltransferase Activity : A study highlighted the compound's influence on methylation processes, demonstrating its role in modulating enzyme activities that are crucial for cellular metabolism .

- Antioxidant Activity Assessment : In vitro assays revealed that related compounds exhibited strong antioxidant capabilities, suggesting that this compound may share similar properties .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.